γ-ルブロマイシン

概要

説明

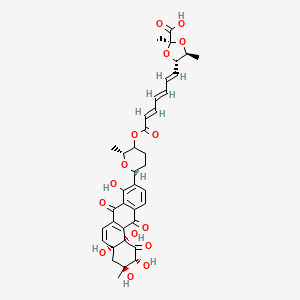

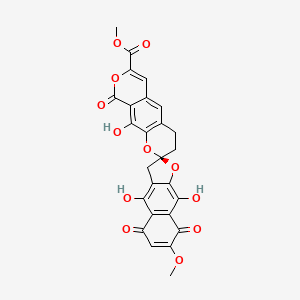

Gamma-Rubromycin is a quinone antibiotic compound isolated from the actinomycete Streptomyces species. It is known for its complex interactions with DNA and RNA, making it a focus of biochemical research. Gamma-Rubromycin belongs to the rubromycin class of antibiotics, which are characterized by their unique tricyclic structure and a spiroketal ring system .

科学的研究の応用

Gamma-Rubromycin has several scientific research applications. It is used as a selective, reversible inhibitor of human immunodeficiency virus-1 reverse transcriptase and telomerase . This makes it a valuable tool in the study of viral replication and cancer research. Additionally, gamma-Rubromycin has shown promising antitumor and antibacterial activities, making it a potential candidate for the development of new therapeutic agents .

作用機序

Target of Action

Gamma-Rubromycin primarily targets HIV-1 reverse transcriptase and human telomerase . HIV-1 reverse transcriptase is an enzyme that plays a crucial role in the replication of the HIV-1 virus, while human telomerase is an enzyme that adds DNA sequence repeats to the ends of DNA strands in the telomere regions, which are involved in aging and cancer .

Mode of Action

Gamma-Rubromycin acts as a selective, reversible inhibitor of HIV-1 reverse transcriptase . It shows equipotent template:primer competitive, TTP non-competitive RT inhibition .

In addition, gamma-Rubromycin also acts as a telomerase inhibitor . It exerts its action primarily through the intercalation into DNA , where it inserts itself between the base pairs of the DNA helix . This insertion disrupts the normal double helix structure, which can inhibit the transcriptional processes by preventing RNA polymerase from effectively copying the DNA into RNA .

Biochemical Pathways

Gamma-Rubromycin affects the HIV-1 replication pathway and the telomerase pathway . By inhibiting the HIV-1 reverse transcriptase, it prevents the replication of the HIV-1 virus. By inhibiting the human telomerase, it can potentially affect the length of telomeres, which has implications in aging and cancer .

Pharmacokinetics

It is known that the compound is derived from streptomyces sp, and it has a molecular weight of 5224 Da . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The inhibition of HIV-1 reverse transcriptase by gamma-Rubromycin can potentially lead to a decrease in the replication of the HIV-1 virus . The inhibition of human telomerase can potentially lead to changes in the length of telomeres, which can have implications in aging and cancer .

Action Environment

The action of gamma-Rubromycin can be influenced by environmental factors such as nutrient and precursor (i.e., acetyl-CoA) availability . For example, a lack of acetyl-CoA, indicative of a phase of starvation, may prompt a rapid halt of rubromycin biosynthesis and thereby prevent stagnation or even cell death from nutrient depletion . In contrast, during high-nutrient conditions, the biosynthesis of rubromycin may be upregulated .

生化学分析

Biochemical Properties

Gamma-Rubromycin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit potent activity against Staphylococcus aureus and Bacillus subtilis . The compound interacts with various biomolecules, including enzymes involved in DNA replication and repair, thereby inhibiting their function and leading to cell death. Gamma-Rubromycin’s quinone structure allows it to participate in redox reactions, further contributing to its antimicrobial activity.

Cellular Effects

Gamma-Rubromycin exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, gamma-Rubromycin has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it can inhibit the growth of bacterial cells by interfering with their cell wall synthesis and protein production.

Molecular Mechanism

The molecular mechanism of gamma-Rubromycin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Gamma-Rubromycin binds to DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair . This binding leads to the formation of DNA double-strand breaks, ultimately resulting in cell death. Furthermore, gamma-Rubromycin can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gamma-Rubromycin change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that gamma-Rubromycin remains stable under specific conditions but can degrade when exposed to light and oxygen . Long-term exposure to gamma-Rubromycin in in vitro and in vivo studies has demonstrated sustained antimicrobial and anticancer activity, although the compound’s efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of gamma-Rubromycin vary with different dosages in animal models. At low doses, gamma-Rubromycin exhibits potent antimicrobial and anticancer activity without significant toxicity . At high doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration of gamma-Rubromycin is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxic effects.

Metabolic Pathways

Gamma-Rubromycin is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active metabolites that contribute to gamma-Rubromycin’s antimicrobial and anticancer properties. Additionally, gamma-Rubromycin can affect metabolic flux and alter metabolite levels, further influencing cellular function.

Transport and Distribution

Gamma-Rubromycin is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Gamma-Rubromycin’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets. Transporters, such as ATP-binding cassette (ABC) transporters, play a role in the efflux of gamma-Rubromycin from cells, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of gamma-Rubromycin is crucial for its activity and function. The compound can localize to specific compartments or organelles within cells, such as the nucleus and mitochondria . Targeting signals and post-translational modifications direct gamma-Rubromycin to these locations, where it can interact with its molecular targets. For example, gamma-Rubromycin’s localization to the nucleus allows it to bind to DNA and inhibit topoisomerase II, while its presence in mitochondria can lead to the generation of reactive oxygen species and induction of apoptosis.

準備方法

Gamma-Rubromycin is primarily produced by microbial fermentation using Streptomyces species. For instance, Streptomyces iakyrus TA 36 has been identified as a producer of gamma-Rubromycin . The production process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification of the compound. Industrial production methods often involve optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as temperature, pH, and nutrient composition .

化学反応の分析

Gamma-Rubromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to intercalate into DNA, disrupting the normal double helix structure and inhibiting transcriptional processes . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include modified DNA and RNA molecules, as well as various derivatives of gamma-Rubromycin .

類似化合物との比較

Gamma-Rubromycin is part of the rubromycin family of natural products, which includes compounds such as beta-Rubromycin and delta-Rubromycin . These compounds share similar structural features, including the tricyclic core and spiroketal ring system. gamma-Rubromycin is unique in its specific interactions with DNA and RNA, as well as its potent inhibitory effects on reverse transcriptase and telomerase . Other similar compounds include heliquinomycin and purpuromycin, which also exhibit antimicrobial and enzyme inhibitory activities .

特性

IUPAC Name |

methyl (2S)-4',9',10-trihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O12/c1-34-13-7-12(27)16-17(19(13)29)21(31)23-11(18(16)28)8-26(38-23)4-3-9-5-10-6-14(24(32)35-2)36-25(33)15(10)20(30)22(9)37-26/h5-7,28,30-31H,3-4,8H2,1-2H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLKRRFSZZUFKT-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)C[C@@]4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181716 | |

| Record name | gamma-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27267-71-6 | |

| Record name | Methyl (2S)-4,5′,8′,9-tetrahydro-4′,9′,10-trihydroxy-7′-methoxy-5′,8′,9-trioxospiro[benzo[1,2-b:5,4-c′]dipyran-2(3H),2′(3′H)-naphtho[2,3-b]furan]-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27267-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

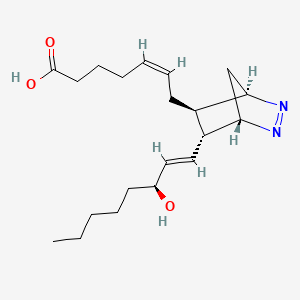

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B1230957.png)

![2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium](/img/structure/B1230968.png)